A Technical Guide to [Ala11,22,28]-VIP: Structure, Synthesis, and Selective VPAC1 Receptor Agonism
A Technical Guide to [Ala11,22,28]-VIP: Structure, Synthesis, and Selective VPAC1 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic Vasoactive Intestinal Peptide (VIP) analog, [Ala11,22,28]-VIP. This document details its molecular structure, methods for its chemical synthesis, and its biological activity with a focus on its high selectivity for the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). Experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a comprehensive understanding of this potent and selective agonist.
Molecular Structure and Properties
[Ala11,22,28]-VIP is a 28-amino acid peptide analog of the native human VIP. The designations in its name indicate that the native amino acids at positions 11 (Threonine), 22 (Tyrosine), and 28 (Asparagine) have been substituted with Alanine. This modification results in a peptide with enhanced selectivity for the VPAC1 receptor.[1][2]
The primary amino acid sequence of [Ala11,22,28]-VIP is: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala-Leu-Asn-Ser-Ile-Leu-Ala-NH2 [3][4][5]
A summary of the key molecular properties of [Ala11,22,28]-VIP is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 3160.68 g/mol | [6][7] |
| Molecular Formula | C139H231N43O39S | [3][4][7] |
| CAS Number | 291524-04-4 | [3][4][6] |
| Structure | 28-amino acid peptide with C-terminal amidation | [3][4] |
Synthesis of [Ala11,22,28]-VIP
The synthesis of [Ala11,22,28]-VIP is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual or automated synthesis of [Ala11,22,28]-VIP.
Materials:
-
Rink amide resin (for C-terminal amidation)
-
Fmoc-protected amino acids (including Fmoc-Ala-OH, Fmoc-His(Trt)-OH, etc.)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water)
Procedure:
-
Resin Swelling: The Rink amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed to completion.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the [Ala11,22,28]-VIP sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Biological Activity and Receptor Selectivity
[Ala11,22,28]-VIP is a potent and highly selective agonist for the human VPAC1 receptor.[3][6][7] This selectivity is a key feature that distinguishes it from the native VIP, which binds to both VPAC1 and VPAC2 receptors with similar high affinity. The alanine substitutions at positions 11, 22, and 28 are crucial for this enhanced selectivity.[1][2]
Quantitative Data: Receptor Binding Affinity
The binding affinity of [Ala11,22,28]-VIP for human VPAC1 and VPAC2 receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) values demonstrate a significantly higher affinity for VPAC1 over VPAC2.
| Receptor | Ki (nM) | Reference |
| Human VPAC1 | 7.4 | [3][6][7] |
| Human VPAC2 | 2352 | [3][6][7] |
The data clearly indicates that [Ala11,22,28]-VIP is approximately 318-fold more selective for the VPAC1 receptor compared to the VPAC2 receptor.
Experimental Protocols for Biological Assays
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of [Ala11,22,28]-VIP for the VPAC1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human VPAC1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-VIP.
-
Binding buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors).
-
Unlabeled [Ala11,22,28]-VIP and other competing ligands.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a microplate, add cell membranes, [125I]-VIP at a concentration near its Kd, and varying concentrations of the unlabeled competitor ([Ala11,22,28]-VIP).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of [Ala11,22,28]-VIP, which is then converted to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This protocol outlines a method to measure the ability of [Ala11,22,28]-VIP to stimulate the production of cyclic AMP (cAMP), a key second messenger in the VPAC1 signaling pathway.
Materials:
-
Intact cells expressing the human VPAC1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Stimulation buffer (e.g., HBSS or DMEM containing a phosphodiesterase inhibitor like IBMX).
-
[Ala11,22,28]-VIP at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
Procedure:
-
Cell Plating: Seed the VPAC1-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of [Ala11,22,28]-VIP for a defined period at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of [Ala11,22,28]-VIP in stimulating adenylyl cyclase.
Visualizations
Signaling Pathway of [Ala11,22,28]-VIP at the VPAC1 Receptor
The following diagram illustrates the canonical signaling pathway initiated by the binding of [Ala11,22,28]-VIP to the VPAC1 receptor.
Caption: VPAC1 receptor signaling cascade initiated by [Ala11,22,28]-VIP.
Experimental Workflow for Screening VPAC1 Agonists
The diagram below outlines a typical workflow for identifying and characterizing novel VPAC1 receptor agonists.
References
- 1. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vasoactive Intestinal Peptide Receptor 1 Stable Cell Line | eEnzyme [eenzyme.com]
- 5. peptide.com [peptide.com]
- 6. VPAC1 Receptor Cell Line – Cells Online [cells-online.com]
- 7. promega.com [promega.com]
